molecular formula C20H22Cl2N4O3S B11622456 3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B11622456
M. Wt: 469.4 g/mol
InChI Key: BJZOCAGEIWIPAJ-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclopropane ring and multiple functional groups, making it a versatile molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the cyclopropane ring, followed by the introduction of the dichloroethenyl group. The final steps involve the attachment of the sulfamoylphenyl and dimethylpyrimidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved depend on the specific application, whether it is inhibiting a particular enzyme in a biochemical assay or interacting with cellular receptors in a therapeutic context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: This compound shares the cyclopropane and dichloroethenyl groups but lacks the sulfamoylphenyl and dimethylpyrimidinyl groups.

    Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate: Similar in structure but with an ethyl ester group instead of the carboxamide group.

Uniqueness

The uniqueness of 3-(2,2-dichloroethenyl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide lies in its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C20H22Cl2N4O3S

Molecular Weight

469.4 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H22Cl2N4O3S/c1-11-9-17(24-12(2)23-11)26-30(28,29)14-7-5-13(6-8-14)25-19(27)18-15(10-16(21)22)20(18,3)4/h5-10,15,18H,1-4H3,(H,25,27)(H,23,24,26)

InChI Key

BJZOCAGEIWIPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl

Origin of Product

United States

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